REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH:10]=[CH2:11])[CH:5]=[CH:6][C:7]=1[F:8].[CH2:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([SiH:21]([CH3:23])[CH3:22])=[CH:17][CH:16]=1)[CH3:13]>C(O)(C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([Si:21]([CH3:22])([CH3:23])[CH2:11][CH2:10][CH2:9][C:4]2[CH:5]=[CH:6][C:7]([F:8])=[C:2]([Cl:1])[CH:3]=2)=[CH:17][CH:16]=1)[CH3:13] |f:3.4.5|
|
Name
|
|
Quantity
|
234 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)CC=C
|
Name
|
(4-ethoxyphenyl)dimethylsilane
|
Quantity
|
261 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)[SiH](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After a short time, an exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
the product was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC=C(C=C1)[Si](CCCC1=CC(=C(C=C1)F)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 392 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |